An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
An In-depth Technical Guide on the Basic Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban.[1][2] This document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and discusses its potential, though not extensively documented, biological activities. The information is presented to support further research and development activities involving this compound.
Physicochemical Properties
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a solid, typically appearing as an off-white to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₃ | [4][5] |
| Molecular Weight | 252.65 g/mol | [4][6] |
| CAS Number | 536760-29-9 | [1] |
| Appearance | Off-white to yellow solid | [3] |
| Boiling Point | 412.167 °C (Predicted) | [5] |
| Density | 1.45 g/mL (Predicted) | [5] |
| pKa | -5.80 ± 0.40 (Predicted) | |
| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol, DMSO, and DMF. | [3] |
| Storage | Recommended storage at 2-8°C. |
Synthesis and Characterization
As a crucial intermediate for Apixaban, the synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is of significant industrial interest. While specific, detailed protocols are often proprietary, a general synthetic approach can be inferred from the literature concerning Apixaban's synthesis. The synthesis generally involves the chlorination of a precursor molecule.
Plausible Experimental Synthesis Protocol
A potential synthetic route involves the chlorination of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This precursor can be synthesized from 4-nitroaniline and 5-chlorovaleryl chloride. The subsequent chlorination can be achieved using a suitable chlorinating agent.
Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one This step is not explicitly for the title compound but for a precursor. A mixture of 4-nitroaniline and a suitable base in an organic solvent is treated with 5-chlorovaleryl chloride. The reaction mixture is typically stirred at room temperature to facilitate the cyclization to form 1-(4-nitrophenyl)piperidin-2-one.
Step 2: Chlorination to form 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one The precursor, 1-(4-nitrophenyl)piperidin-2-one, is dissolved in a suitable solvent and treated with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction is typically carried out at an elevated temperature to ensure the completion of the chlorination and subsequent elimination to form the dihydropyridinone ring.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to elucidate the chemical structure, confirming the presence of the aromatic, dihydropyridinone, and chloro substituents.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) of the lactam, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Properties
While primarily known as a pharmaceutical intermediate, some sources suggest potential biological activities for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. However, it is crucial to note that these are not well-documented in peer-reviewed literature and require experimental validation.
Potential Biological Activities (Hypothetical)
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Antimicrobial Properties: The presence of the chloro and nitro functional groups, common in some antimicrobial agents, suggests a potential for antimicrobial activity.
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Anticancer Properties: Nitroaromatic compounds have been investigated for their anticancer potential, and the dihydropyridinone scaffold is present in various biologically active molecules.
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Calcium Channel Blocker: Dihydropyridine derivatives are a well-known class of calcium channel blockers. The structural similarity suggests a possibility for this compound to exhibit such activity.
Experimental Protocols for Biological Evaluation
Should researchers wish to investigate these potential activities, standard in vitro assays would be employed.
Antimicrobial Activity:
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Minimum Inhibitory Concentration (MIC) Assay: This would be determined using broth microdilution or agar dilution methods against a panel of pathogenic bacteria and fungi.
Anticancer Activity:
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MTT or SRB Assay: These colorimetric assays would be used to assess the cytotoxic effects of the compound on various cancer cell lines. This would allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.
Calcium Channel Blocking Activity:
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Isolated Tissue Assays: The effect of the compound on the contraction of isolated smooth muscle preparations (e.g., aorta or ileum) pre-contracted with a high potassium solution would be measured.
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Electrophysiological Studies: Patch-clamp techniques on isolated cardiomyocytes or specific cell lines expressing calcium channels would provide direct evidence of channel modulation.
A generalized workflow for the preliminary biological screening of this compound is presented below:
Caption: Workflow for preliminary biological screening of the title compound.
Signaling Pathways
Currently, there is no published research that directly implicates 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in any specific signaling pathways. As an intermediate in a multi-step synthesis, it is not expected to have a defined biological target or mechanism of action in the same way a final drug product would. Any investigation into its biological effects would be exploratory.
Conclusion
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a well-characterized chemical intermediate with established physicochemical properties. Its primary significance lies in its role in the industrial synthesis of Apixaban. While there are suggestions of potential biological activities, these are not substantiated by robust scientific evidence and present an open area for future investigation. This guide provides a foundational understanding of the compound's basic properties to aid researchers and developers in their work. Further experimental validation is required to fully elucidate its biological profile.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one [myskinrecipes.com]
- 6. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]
